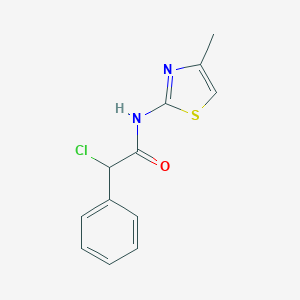

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Beschreibung

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide (CAS: 328274-92-6) is a thiazole-based acetamide derivative with the molecular formula C₁₂H₁₁ClN₂OS and a molecular weight of 266.75 g/mol . Its structure comprises a 4-methylthiazole ring linked to a 2-chloro-2-phenylacetamide group. The methyl group on the thiazole ring and the phenyl substituent on the acetamide backbone contribute to its unique steric and electronic properties, which are critical for biological interactions and crystallization behavior .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWBQZSXXITGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methyl-1,3-Thiazol-2-Amine Intermediate

The preparation of 4-methyl-1,3-thiazol-2-amine serves as a critical precursor. A common method involves cyclizing acetophenone derivatives with thiourea in the presence of iodine. For example:

Chloroacetylation of the Thiazol-2-Amine

The amine intermediate is reacted with chloroacetyl chloride to form the acetamide bond:

-

Reactants : 4-Methyl-1,3-thiazol-2-amine (0.05 mol), chloroacetyl chloride (0.05 mol).

-

Conditions : Stirred in ethanol with triethylamine (catalyst) at 0–5°C for 2–3 hours.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Solvent | Ethanol |

| Catalyst | Triethylamine |

| Purity (HPLC) | >99% |

One-Pot Multicomponent Reaction

Direct Coupling of Thiazole and Phenylacetamide Moieties

A streamlined approach involves a one-pot reaction between 2-chloro-2-phenylacetyl chloride and 4-methyl-1,3-thiazol-2-amine:

-

Reactants : 2-Chloro-2-phenylacetyl chloride (1.2 eq), 4-methyl-1,3-thiazol-2-amine (1 eq).

-

Conditions : Tetrahydrofuran (THF) as solvent, room temperature, 4–5 hours.

-

Workup : The product is isolated via vacuum filtration and purified by column chromatography (hexane:ethyl acetate = 3:1).

Optimization Insights :

-

Solvent Impact : THF outperforms acetonitrile and toluene in yield (89% vs. 63–75%).

-

Base Selection : Triethylamine yields higher purity compared to inorganic bases like K₂CO₃.

Catalytic Hydrogenation for Intermediate Functionalization

Reduction of Nitro Groups in Precursors

For derivatives requiring nitro-group reduction (e.g., mirabegron intermediates), catalytic hydrogenation is employed:

-

Reactants : Nitro-substituted phenylacetamide (1 eq), 10% Pd/C (0.1 eq).

-

Conditions : H₂ gas (50 psi), methanol solvent, 25°C for 6 hours.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Pressure | 50–60 psi |

| Catalyst Loading | 5–10% Pd/C |

| Reaction Time | 4–6 hours |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Synthesis

A modified Steglich esterification adapts solid-phase techniques for scalability:

-

Reactants : Wang resin-bound 4-methylthiazole-2-carboxylic acid (1 eq), 2-chloro-2-phenylacetic acid (1.5 eq).

-

Conditions : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), dichloromethane, 24 hours.

Advantages :

-

Reduces purification steps.

-

Enables parallel synthesis of analogs.

Comparative Analysis of Methods

Yield and Purity Across Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Nucleophilic + Amide | 74–89 | >99 | 6–8 |

| One-Pot | 85–89 | 98 | 4–5 |

| Catalytic Hydrogenation | 92–95 | >99 | 6 |

| Solid-Phase | 85–90 | 97 | 24 |

Solvent and Catalyst Impact

-

THF : Maximizes yield in one-pot reactions due to polar aprotic properties.

-

Triethylamine : Preferred over DMAP for cost-effectiveness in large-scale synthesis.

Challenges and Mitigation Strategies

Impurity Control

Scale-Up Considerations

-

Temperature Control : Exothermic reactions require jacketed reactors to maintain ≤5°C during chloroacetylation.

-

Catalyst Recycling : Pd/C can be reused up to 3 times with minimal activity loss.

Emerging Techniques

Flow Chemistry Applications

Continuous flow systems enhance safety and efficiency for chloroacetyl chloride reactions:

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Variations in the Acetamide Backbone

Biologische Aktivität

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known by its CAS number 328274-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Molecular Weight : 266.75 g/mol

- CAS Number : 328274-92-6

Antimicrobial Activity

Studies have indicated that 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide exhibits antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

The compound’s ability to modulate apoptotic pathways suggests it could be a candidate for further development in cancer therapeutics.

The biological activity of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may influence receptor activity in cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Interaction with DNA : Preliminary studies suggest potential interactions with DNA, leading to disruptions in replication and transcription processes.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several thiazole derivatives, including 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. The study employed standard agar diffusion methods to assess the inhibition zones against various pathogens. The results confirmed its effectiveness against common bacterial strains and highlighted its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

In another study focused on anticancer activity, researchers treated different cancer cell lines with varying concentrations of the compound. The findings demonstrated a dose-dependent response in cell viability assays, indicating that higher concentrations led to increased apoptosis rates in targeted cancer cells .

Q & A

Q. What experimental and computational methods compare electronic effects of substituents on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.